molecular formula C16H18O B1606772 3-Tert-butylbiphenyl-2-ol CAS No. 2416-98-0

3-Tert-butylbiphenyl-2-ol

Cat. No. B1606772
CAS RN: 2416-98-0
M. Wt: 226.31 g/mol
InChI Key: HXVMQDBXJZKLEV-UHFFFAOYSA-N
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Description

3-Tert-butylbiphenyl-2-ol , also known as 3-tert-Butylphenol , is an organic compound with the chemical formula C₁₀H₁₄O . It falls under the category of phenolic compounds and features a tert-butyl group attached to the biphenyl ring. The compound exists as a solid at room temperature and is hygroscopic .


Molecular Structure Analysis

The molecular structure of 3-tert-butylphenol consists of a biphenyl core (two benzene rings connected by a single bond) with a hydroxyl group (-OH) attached to one of the phenyl rings. The tert-butyl group (CH₃)₃C- is positioned ortho to the hydroxyl group. The compound’s three-dimensional arrangement influences its reactivity and physical properties .


Chemical Reactions Analysis

  • Hydroxylation : The compound can be further hydroxylated to form dihydroxy derivatives .

Physical And Chemical Properties Analysis

  • Color : Typically white to off-white crystals

Safety And Hazards

  • Storage : Store under inert gas to prevent oxidation .

Future Directions

Research on 3-tert-butylphenol continues to explore its applications in materials science, environmental protection, and pharmaceuticals. Investigating its interactions with other compounds and optimizing its properties will guide future developments .

properties

IUPAC Name

2-tert-butyl-6-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-16(2,3)14-11-7-10-13(15(14)17)12-8-5-4-6-9-12/h4-11,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVMQDBXJZKLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178868
Record name 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-6-Phenylphenol

CAS RN

2416-98-0
Record name 3-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2416-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,1-dimethylethyl)[1,1'-biphenyl]-2-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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